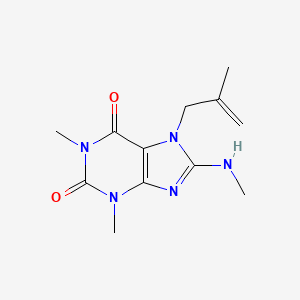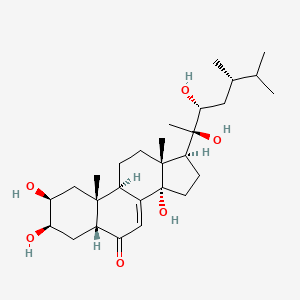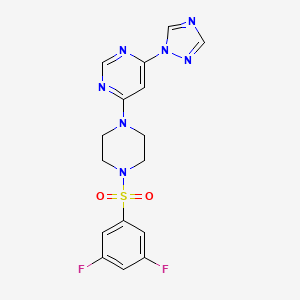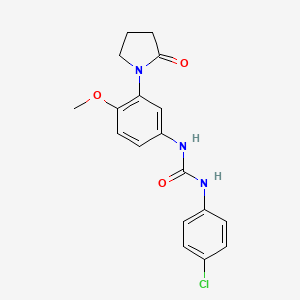
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for many years as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). However, recent scientific research has shown that theophylline has many other potential applications.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and relaxation of smooth muscles in the airways, which improves breathing in patients with respiratory conditions such as asthma and 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione. Theophylline also has effects on other physiological processes such as inflammation, immune function, and neurotransmitter release.
Biochemical and Physiological Effects
Theophylline has several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Theophylline also has antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, theophylline has been shown to modulate immune function by increasing the production of certain immune cells and reducing the production of others.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, theophylline also has some limitations. It has a narrow therapeutic index, meaning that there is a small margin between effective and toxic doses. Additionally, theophylline can interact with other drugs and has potential side effects such as nausea, vomiting, and tremors.
Orientations Futures
There are several potential future directions for research on theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Theophylline has been shown to improve cognitive function and memory in animal models, and further research could explore its potential as a therapeutic agent in humans. Another area of interest is theophylline's potential to modulate immune function. Research could investigate its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, theophylline's anti-inflammatory and antioxidant properties could be further explored for their potential in preventing and treating chronic diseases such as cancer and cardiovascular disease.
Conclusion
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione, or theophylline, is a xanthine derivative with many potential therapeutic applications. Its well-established mechanism of action and relatively low cost make it a useful tool for researchers. While theophylline has primarily been used as a bronchodilator in the past, recent scientific research has shown that it has many other potential uses. Further research is needed to fully explore its potential as a therapeutic agent in a variety of conditions.
Méthodes De Synthèse
Theophylline can be synthesized from xanthine or caffeine through a series of chemical reactions. The most common method involves the reaction of xanthine with ethylene diamine to form 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione. This compound is then treated with methyl iodide and sodium hydroxide to form theophylline.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its potential therapeutic effects in a variety of conditions. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. Theophylline has been investigated as a potential treatment for conditions such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential to improve cognitive function and memory.
Propriétés
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h1,6H2,2-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUXHBJOELKWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)



![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)